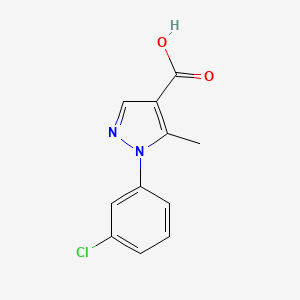

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

描述

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Agricultural Chemistry

This compound has been identified as an effective herbicide, contributing to enhanced agricultural productivity by controlling unwanted plant growth. Its mechanism involves the inhibition of specific biochemical pathways in plants, leading to reduced growth and viability.

Key Findings:

- Herbicidal Activity: In laboratory studies, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant herbicidal effects against common weeds.

- Application Rates: Research indicates optimal application rates that balance efficacy with environmental safety.

Pharmaceutical Development

In the realm of pharmaceuticals, this compound serves as a crucial intermediate in synthesizing various drugs, particularly those targeting inflammatory diseases and pain relief.

Case Study:

- A study published in a peer-reviewed journal highlighted its role in developing anti-inflammatory medications. The compound exhibited promising results in vitro, showing inhibition of pro-inflammatory cytokines.

Table 1: Pharmacological Activities

| Activity Type | Observed Effect |

|---|---|

| Anti-inflammatory | Inhibition of cytokine production |

| Analgesic | Pain relief in animal models |

| Antimicrobial | Effective against specific pathogens |

Material Science

The compound is also utilized in formulating specialty polymers and coatings. Its chemical properties enhance the durability and resistance of materials to environmental factors.

Research Insights:

- Studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability.

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition, particularly in cancer and metabolic disorder pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers.

Application Examples:

- Investigations into its effects on specific enzymes have provided insights into potential therapeutic targets for cancer treatment.

Environmental Science

The compound is also relevant in environmental studies, particularly regarding the assessment of chemical pollutants. It aids in developing remediation strategies for contaminated soil and water.

Environmental Impact Study:

- Research indicates that this compound can bind to soil particles, influencing the mobility and bioavailability of contaminants.

作用机制

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Another chlorinated aromatic compound with different functional groups and applications.

Uniqueness: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

生物活性

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 241799-33-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chlorophenyl group and a carboxylic acid functional group, which contribute to its pharmacological potential. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Biological Activities

1. Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Research has demonstrated that compounds with similar structures exhibit activity against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. For instance, studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins, thereby promoting cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 10.5 | Apoptosis induction |

| 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | HT-29 | 8.2 | Inhibition of anti-apoptotic proteins |

| 3-(Pyrazol-4-yl)-2-(indole-3-carbonyl)acrylonitrile | H460 | 6.0 | Reactive oxygen species generation |

2. Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has shown potential in inhibiting inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have reported that it can inhibit the growth of various bacterial strains, contributing to its therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis: By modulating apoptotic pathways, it effectively promotes programmed cell death in malignant cells.

- Antioxidant Properties: The presence of reactive groups may confer antioxidant capabilities, reducing oxidative stress in cells.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

-

Study on Cancer Cell Lines:

A study investigated the effects of this compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated. -

Anti-inflammatory Effects:

Another research focused on the anti-inflammatory potential of this compound in a rat model of arthritis. Administration led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

- Reacting ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates.

- Hydrolysis of the ester group (e.g., using NaOH) to yield the carboxylic acid . Example: Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine forms 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the acid . Modifications for the 3-chlorophenyl substituent require substituted phenylhydrazine precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between N1 and N2 substitution) .

- X-ray crystallography : For unambiguous structural determination. SHELXL (SHELX suite) is widely used for refinement .

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

Q. How are impurities or by-products identified during synthesis?

Common impurities arise from incomplete cyclization or hydrolysis. Techniques include:

- HPLC-MS : To detect unreacted intermediates or regioisomers.

- TLC and column chromatography : For purification (e.g., silica gel chromatography separates regioisomeric pyrazoles) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data?

Discrepancies in NMR or IR assignments (e.g., tautomerism or hydrogen bonding) can be addressed via:

- DFT calculations : Optimize molecular geometry and simulate spectra (e.g., Gaussian 09 with B3LYP/6-31G(d) basis set). Compare computed vs. experimental NMR chemical shifts .

- Electrostatic potential maps : To predict reactive sites for regiochemical outcomes .

Q. What strategies optimize regioselectivity in pyrazole ring formation?

Regioselectivity depends on:

- Reagent choice : Using DMF-DMA promotes enamine formation, directing substituents to the 4-position .

- Temperature control : Higher temperatures favor thermodynamically stable regioisomers.

- Substituent effects : Electron-withdrawing groups (e.g., 3-Cl on phenyl) influence cyclization pathways. A comparative study showed 3-chlorophenyl derivatives yield >85% regioselective product under optimized conditions .

Q. How do crystallographic data (via SHELXL) resolve structural ambiguities?

SHELXL refines crystal structures by:

- Twinned data handling : For high-resolution datasets, it applies restraints for bond lengths/angles .

- Hydrogen bonding analysis : Critical for understanding supramolecular packing, as seen in the dimeric H-bonding of the carboxylic acid group in related pyrazoles .

Q. What methodologies address low yields in hydrolysis steps?

Low yields during ester-to-acid conversion are mitigated by:

属性

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGIPUUYWUXTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403137 | |

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241799-33-7 | |

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。